molecular formula C15H9NO5 B10845590 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one

7-Hydroxy-6-nitro-2-phenyl-chromen-4-one

Cat. No.: B10845590
M. Wt: 283.23 g/mol
InChI Key: KJSLXXZBGFZOAH-UHFFFAOYSA-N
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Description

7-Hydroxy-6-nitro-2-phenyl-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring phenolic substances with a fused benzene and α-pyrone ring structure. The specific structure of this compound includes a hydroxyl group at position 7, a nitro group at position 6, and a phenyl group at position 2, making it a unique and valuable compound for scientific research and industrial applications .

Preparation Methods

The synthesis of 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one can be achieved through various methods, including the Pechmann condensation and Knoevenagel reaction. The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of an acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid . The Knoevenagel reaction, on the other hand, involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base, such as piperidine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

7-Hydroxy-6-nitro-2-phenyl-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups at different positions on the chromenone ring .

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors . For example, the compound can inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects . It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines[12][12].

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

7-hydroxy-6-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C15H9NO5/c17-12-7-14(9-4-2-1-3-5-9)21-15-8-13(18)11(16(19)20)6-10(12)15/h1-8,18H

InChI Key

KJSLXXZBGFZOAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)[N+](=O)[O-]

Origin of Product

United States

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